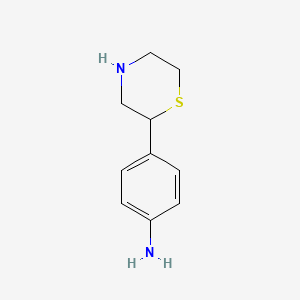![molecular formula C13H9NO3 B8351382 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B8351382.png)
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol typically involves the cycloaddition of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, often involve the use of polymer-bound intermediates and coupling agents like EDC·HCl in the presence of dry DMF as the solvent . These methods aim to achieve high yields and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The conditions for these reactions can vary, but they often involve moderate temperatures and the presence of catalysts like IBX .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with sodium azide can yield 3,5-bis(het)arylisoxazoles .
Scientific Research Applications
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold in drug discovery due to its ability to bind to various biological targets . Additionally, it has been studied for its antioxidant and antibacterial activities .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo cycloaddition reactions, which can lead to the formation of biologically active intermediates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol include other isoxazole derivatives such as 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-14-13/h1-7,15-16H |
InChI Key |
DPKXDXRRZZTHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

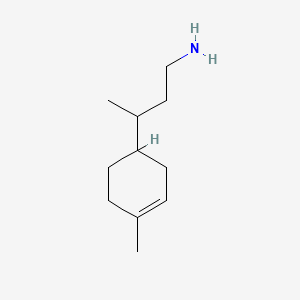
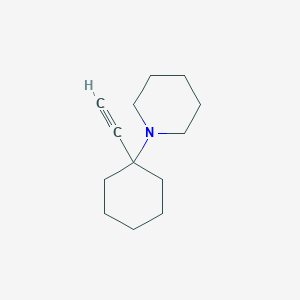
![p-[3-(1-Imidazolyl)propoxy]phenol](/img/structure/B8351334.png)
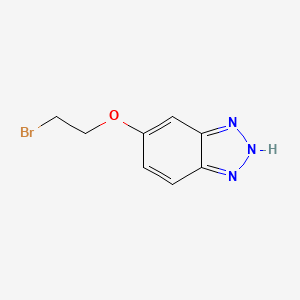
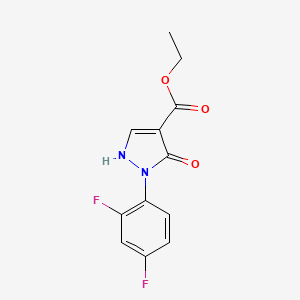

![Methyl [4-(3-hydroxypropyl)phenoxy]acetate](/img/structure/B8351349.png)
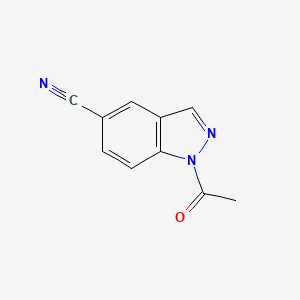

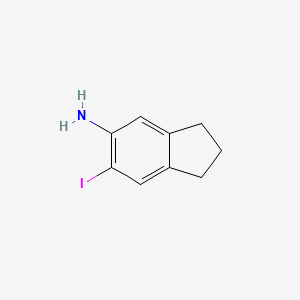
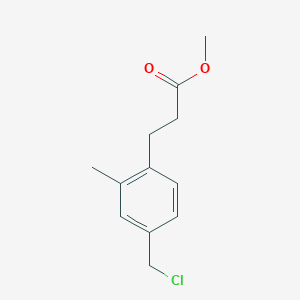
![3-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8351387.png)
